molecular formula C12H20Cl2N4 B2794188 3-Cyclopropyl-5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole;dihydrochloride CAS No. 2138367-15-2

3-Cyclopropyl-5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole;dihydrochloride

Cat. No.: B2794188
CAS No.: 2138367-15-2
M. Wt: 291.22
InChI Key: CXTLJNLJPPLQGU-JXGSBULDSA-N
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Description

3-Cyclopropyl-5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole;dihydrochloride is a synthetic compound with a complex structure, possessing potential applications in various fields such as chemistry, biology, and medicine. Its unique molecular framework includes triazole and pyrrolidine rings, which contribute to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available precursors. A typical synthetic route includes the following steps:

  • Formation of the triazole ring through cyclization reactions.

  • Introduction of cyclopropyl groups via alkylation reactions.

  • Formation of the pyrrolidine ring through cyclization of suitable intermediates.

Reagents like sodium hydride, cyclopropyl bromide, and triethylamine are often used under controlled conditions such as inert atmosphere and specific temperatures to ensure the desired reactions proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes to maximize yield and efficiency. The use of automated systems for precise control over reaction parameters ensures consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole;dihydrochloride undergoes various chemical reactions including:

  • Oxidation: Catalytic or non-catalytic oxidation using agents like hydrogen peroxide.

  • Reduction: Reduction using agents like lithium aluminum hydride.

  • Substitution: Halogenation or nitration under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acetic acid, and specific catalysts.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in dry solvents.

  • Substitution: : Halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

  • Oxidation can lead to the formation of hydroxy or carbonyl derivatives.

  • Reduction may produce saturated or partially saturated analogs.

  • Substitution reactions yield halogenated or nitro compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator. Its interaction with biological macromolecules helps in understanding biochemical pathways.

Medicine

The compound is investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, it is used

Properties

IUPAC Name

3-cyclopropyl-5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.2ClH/c1-2-7(1)9-5-13-6-10(9)12-14-11(15-16-12)8-3-4-8;;/h7-10,13H,1-6H2,(H,14,15,16);2*1H/t9-,10+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTLJNLJPPLQGU-JXGSBULDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCC2C3=NC(=NN3)C4CC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2CNC[C@H]2C3=NC(=NN3)C4CC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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